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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridin-4-amine

Cat. No.: B1280532 Get Quote

For researchers and professionals in drug development, the precise identification of isomeric

structures is a critical step. Positional isomers can exhibit vastly different pharmacological and

toxicological profiles. This guide provides a detailed spectroscopic comparison of 2-Bromo-5-
methylpyridin-4-amine and two of its positional isomers: 2-Bromo-3-methylpyridin-4-amine

and 3-Bromo-5-methylpyridin-4-amine. By leveraging Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the unique

structural fingerprints of each molecule.

At a Glance: Key Spectroscopic Differentiators
The primary distinctions between these isomers lie in the patterns of their ¹H NMR spectra, the

chemical shifts in their ¹³C NMR spectra, and characteristic vibrations in their IR spectra. While

mass spectrometry will show identical molecular weights, the fragmentation patterns can

sometimes offer clues to the substitution pattern.

Comparative Spectroscopic Data
The following tables summarize the experimental and predicted spectroscopic data for the

three isomers. It is important to note that where direct experimental data for the isomers is not

readily available, predictions are made based on established substituent effects on the pyridine

ring, drawing from data on analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
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Compound H-3 (ppm) H-5 (ppm) H-6 (ppm) -CH₃ (ppm) -NH₂ (ppm)

2-Bromo-5-

methylpyridin

-4-amine

6.40 (s) - 7.76 (s) 2.17 (s) 5.8 (br s)

2-Bromo-3-

methylpyridin

-4-amine

(Predicted)

-
~6.6 (d, J≈5

Hz)

~7.8 (d, J≈5

Hz)
~2.2 (s) ~5.9 (br s)

3-Bromo-5-

methylpyridin

-4-amine

(Predicted)

~7.9 (s) - ~7.9 (s) ~2.1 (s) ~6.0 (br s)

Note: 's' denotes a singlet, 'd' a doublet, and 'br s' a broad singlet. J represents the coupling

constant in Hertz.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compoun
d

C-2 (ppm) C-3 (ppm) C-4 (ppm) C-5 (ppm) C-6 (ppm)
-CH₃
(ppm)

2-Bromo-5-

methylpyrid

in-4-amine

~150 ~108 ~155 ~120 ~148 ~17

2-Bromo-3-

methylpyrid

in-4-amine

~149 ~122 ~154 ~121 ~147 ~15

3-Bromo-5-

methylpyrid

in-4-amine

~145 ~125 ~153 ~123 ~146 ~18

Table 3: Key IR Vibrational Frequencies (cm⁻¹)
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Functional Group
2-Bromo-5-
methylpyridin-4-
amine[1]

2-Bromo-3-
methylpyridin-4-
amine (Predicted)

3-Bromo-5-
methylpyridin-4-
amine (Predicted)

N-H Stretch 3444, 3335 ~3450, ~3340 ~3460, ~3350

C-H (Aromatic)

Stretch
~3100-3000 ~3100-3000 ~3100-3000

C-H (Aliphatic) Stretch ~2950-2850 ~2950-2850 ~2950-2850

C=N, C=C Stretch

(Pyridine Ring)
~1600-1450 ~1600-1450 ~1600-1450

C-N Stretch ~1300-1200 ~1300-1200 ~1300-1200

C-Br Stretch ~700-600 ~700-600 ~700-600

Table 4: Mass Spectrometry Data

Compound Molecular Ion (M⁺) [m/z]
Key Fragments [m/z]
(Predicted)

2-Bromo-5-methylpyridin-4-

amine
186/188 (approx. 1:1 ratio)

171/173 ([M-CH₃]⁺), 107 ([M-

Br]⁺)

2-Bromo-3-methylpyridin-4-

amine
186/188 (approx. 1:1 ratio)

171/173 ([M-CH₃]⁺), 107 ([M-

Br]⁺)

3-Bromo-5-methylpyridin-4-

amine
186/188 (approx. 1:1 ratio)

171/173 ([M-CH₃]⁺), 107 ([M-

Br]⁺)

Experimental Protocols
A general overview of the methodologies used to acquire the spectroscopic data is provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples

are dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For

¹³C NMR, the proton-decoupled mode is usually employed to simplify the spectrum to a series

of singlets, with chemical shifts also reported in ppm relative to TMS.

Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples

can be analyzed as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance

(ATR) accessory. The spectra are typically recorded in the range of 4000 to 400 cm⁻¹, with the

positions of absorption bands reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a

common method for generating ions. The resulting mass spectrum plots the relative abundance

of ions against their mass-to-charge ratio (m/z). The presence of bromine is readily identified by

the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks with

approximately equal intensity).

Visualizing the Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the

three isomers.
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Workflow for Isomer Differentiation

Sample Mixture of Isomers

Mass Spectrometry 1H NMR Spectroscopy

Molecular Ion: m/z 186/188
(Confirms elemental composition)

2-Bromo-5-methylpyridin-4-amine:
Two singlets for aromatic protons

Pattern 1

2-Bromo-3-methylpyridin-4-amine:
Two doublets for aromatic protons

Pattern 2

3-Bromo-5-methylpyridin-4-amine:
Two singlets for aromatic protons
(different chemical shifts from E)

Pattern 3

13C NMR & IR Spectroscopy

Further structural confirmation based on
- Number of unique carbon signals

- Characteristic IR vibrations

Click to download full resolution via product page

Caption: A flowchart illustrating the use of mass spectrometry and NMR spectroscopy to

identify and differentiate the isomers of Bromo-methyl-pyridin-4-amine.

This guide provides a foundational framework for the spectroscopic comparison of these

important isomers. For unambiguous identification, it is always recommended to compare the

spectra of an unknown sample with those of certified reference standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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